![molecular formula C26H26N2O3S B2477987 N-(2,5-dimethylphenyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 878063-82-2](/img/structure/B2477987.png)
N-(2,5-dimethylphenyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide
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Description
N-(2,5-dimethylphenyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DAS-181 and has been studied extensively for its antiviral properties. In
Scientific Research Applications
Organic Synthesis: Catalytic Protodeboronation
The compound’s structure suggests potential applications in organic synthesis. Notably, pinacol boronic esters are valuable building blocks in this field. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This breakthrough enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. Researchers have applied this sequence to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its versatility.
Pharmacology: Hydrazine-Coupled Pyrazoles
Given its structural features, this compound may have pharmacological relevance. Pyrazole-bearing compounds are known for diverse effects, including potent antileishmanial and antimalarial activities . While direct evidence for this specific compound is scarce, its pyrazole moiety warrants further investigation in drug discovery.
Natural Product Synthesis: Total Synthesis of Alkaloids
The indole motif aligns with alkaloid structures found in natural products. Researchers could use this compound as a building block for the total synthesis of alkaloids like δ-®-coniceine and indolizidine 209B . Such endeavors contribute to understanding biosynthetic pathways and provide access to bioactive molecules.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3S/c1-18-9-12-21(13-10-18)17-32(30,31)25-15-28(24-7-5-4-6-22(24)25)16-26(29)27-23-14-19(2)8-11-20(23)3/h4-15H,16-17H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPELNAQFZGUIDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide |
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